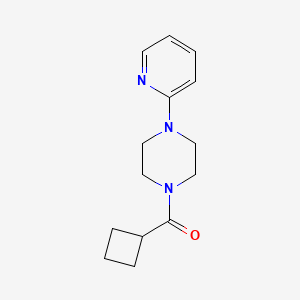
4-hydroxy-4-methyl-1-phenyl-3-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-4-methyl-1-phenyl-3-pentanone, also known as PMK or piperonyl methyl ketone, is a chemical compound that is commonly used in the synthesis of illicit drugs such as MDMA (ecstasy) and methamphetamine. Despite its association with illegal drug production, PMK has several legitimate scientific research applications.
Wirkmechanismus
The mechanism of action of 4-hydroxy-4-methyl-1-phenyl-3-pentanone is not well understood, but it is believed to act as a precursor in the synthesis of MDMA and methamphetamine. These drugs work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
4-hydroxy-4-methyl-1-phenyl-3-pentanone itself does not have any significant biochemical or physiological effects, but its derivatives, such as MDMA and methamphetamine, can have serious health consequences. These drugs can cause neurotoxicity, cardiovascular problems, and psychological disturbances.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-4-methyl-1-phenyl-3-pentanone has several advantages for use in lab experiments, including its high purity and stability. However, due to its association with illegal drug production, the sale and purchase of 4-hydroxy-4-methyl-1-phenyl-3-pentanone are heavily regulated in many countries, making it difficult to obtain for research purposes.
Zukünftige Richtungen
Future research on 4-hydroxy-4-methyl-1-phenyl-3-pentanone could focus on developing new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers could investigate the potential pharmaceutical applications of 4-hydroxy-4-methyl-1-phenyl-3-pentanone derivatives that do not have the same health risks as MDMA and methamphetamine. Finally, further studies could be conducted to better understand the mechanism of action of 4-hydroxy-4-methyl-1-phenyl-3-pentanone and its derivatives.
In conclusion, 4-hydroxy-4-methyl-1-phenyl-3-pentanone, or 4-hydroxy-4-methyl-1-phenyl-3-pentanone, is a chemical compound with several legitimate scientific research applications. Despite its association with illegal drug production, 4-hydroxy-4-methyl-1-phenyl-3-pentanone has significant potential for use in the synthesis of pharmaceuticals and as a reagent in chemical analysis. Further research is needed to better understand the mechanism of action of 4-hydroxy-4-methyl-1-phenyl-3-pentanone and its derivatives, as well as to develop new synthesis methods that are more efficient and environmentally friendly.
Synthesemethoden
4-hydroxy-4-methyl-1-phenyl-3-pentanone can be synthesized through several methods, including the Wacker oxidation of safrole and the oxidation of piperonal with potassium permanganate. However, due to its association with illegal drug production, the sale and purchase of 4-hydroxy-4-methyl-1-phenyl-3-pentanone are heavily regulated in many countries.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-4-methyl-1-phenyl-3-pentanone has several legitimate scientific research applications, including its use as a precursor in the synthesis of pharmaceuticals and as a reagent in chemical analysis. 4-hydroxy-4-methyl-1-phenyl-3-pentanone can also be used in the production of fragrances and flavors.
Eigenschaften
IUPAC Name |
4-hydroxy-4-methyl-1-phenylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,14)11(13)9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQJRXMUIHYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5873822.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)


![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)



![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)
